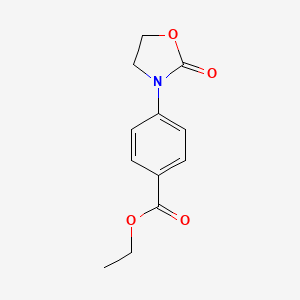
Fmoc-L-Val-OSu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester: (Fmoc-L-Val-OSu) is a derivative of valine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions:
Reaction with Fluorenylmethyloxycarbonyl Chloride: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Reaction with 9-Fluorenylmethylsuccinimidyl Carbonate: Another common method involves reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide to form 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is then reacted with L-valine.
Industrial Production Methods: The industrial production of Fmoc-L-Val-OSu typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
化学反応の分析
Types of Reactions:
Substitution Reactions: Fmoc-L-Val-OSu undergoes substitution reactions where the Fmoc group is removed by a base such as piperidine, forming dibenzofulvene and the free amine.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group during peptide synthesis.
Dichloromethane and N,N-Diisopropylethylamine: Used in the synthesis and purification processes.
Major Products Formed:
Dibenzofulvene: Formed during the deprotection of the Fmoc group.
L-Valine and Succinimide: Formed during hydrolysis.
科学的研究の応用
Chemistry:
Peptide Synthesis: Fmoc-L-Val-OSu is extensively used in SPPS for the synthesis of peptides and proteins.
Biology and Medicine:
Proteomics Studies: The compound is used in the study of protein structures and functions.
Industry:
Pharmaceuticals: Used in the synthesis of peptide-based drugs and therapeutic agents.
作用機序
Mechanism:
Protection of Amino Groups: Fmoc-L-Val-OSu protects the amino group of valine during peptide synthesis by forming a stable carbamate linkage.
Deprotection: The Fmoc group is removed by a base, leading to the formation of dibenzofulvene and the free amine.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation and deprotection during SPPS.
類似化合物との比較
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-lysine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-ornithine succinimidyl ester
Uniqueness:
特性
分子式 |
C24H24N2O6 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate |
InChI |
InChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30)/t22-/m1/s1 |
InChIキー |
JPJMNCROLRPFHI-JOCHJYFZSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Benzyloxy)-3-[4-(benzyloxy)butoxy]benzonitrile](/img/structure/B8545264.png)
![(2R)-1-Chloro-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol](/img/structure/B8545272.png)








![Carbamic acid,[2-amino-5-(2,2,2-trifluoroethoxy)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8545350.png)
![2-[(4-Amino-3,5-dichloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B8545357.png)
